Fmoc-Arg(Z)-OH

Overview

Description

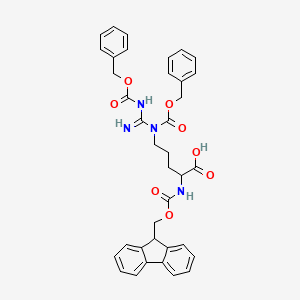

Fmoc-Arg(Z)-OH is a chemical compound used in peptide synthesis . It is a derivative of the amino acid arginine, with the Fmoc group providing protection to the amino group during peptide synthesis .

Synthesis Analysis

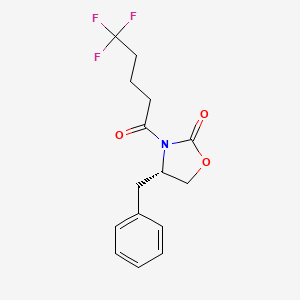

The synthesis of Fmoc-Arg(Z)-OH involves the use of the Fmoc group as a protective group for the amino functionalities. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Z)-OH is C37H36N4O8, and its molecular weight is 664.71 . The structure includes a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used to protect the amine functionalities in organic synthesis .Chemical Reactions Analysis

Fmoc-Arg(Z)-OH is used in peptide synthesis, where it undergoes various reactions. The Fmoc group is removed under basic conditions, and the resulting dibenzofulvene byproduct can induce a variety of side reactions .Physical And Chemical Properties Analysis

Fmoc-Arg(Z)-OH is a solid substance . It has a molecular weight of 664.71 and a molecular formula of C37H36N4O8 .Scientific Research Applications

Cell Culture Scaffolds

Fmoc-Arg(Z)-OH derivatives have been explored for their potential in forming hydrogels that can mimic the extracellular matrix, providing a scaffold for cell culture applications. For instance, hydrogels formed from Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides support the growth and viability of NIH 3T3 fibroblast cells. These hydrogels effectively simulate the integrin-binding RGD peptide of fibronectin, presenting Arg and Asp functionalities on the nanofibril surface without requiring a covalent connection between these groups (Liyanage et al., 2015).

Antibacterial Composite Materials

The advancement of peptide- and amino-acid-based nanotechnologies has opened up new avenues for biomedical material development. Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-Arg(Z)-OH, have shown promising antibacterial and anti-inflammatory properties. These materials have been utilized to develop composite materials that inhibit bacterial growth without being cytotoxic to mammalian cells, highlighting the potential of Fmoc-Arg(Z)-OH derivatives in creating enhanced biomedical composites (Schnaider et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, Fmoc-Arg(Z)-OH derivatives play a crucial role in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. This application is particularly valuable for protein identification and quality control in biological samples. An improved HPLC method utilizing Fmoc-derivatization has demonstrated high throughput, excellent resolution, and chromatographic reproducibility, underscoring the significance of Fmoc-Arg(Z)-OH in analytical methodologies (Ou et al., 1996).

Hydrogel Formation for Biomedical Applications

Fmoc-Arg(Z)-OH derivatives are instrumental in forming self-assembled peptide-based hydrogels that serve as scaffolds for anchorage-dependent cells. These hydrogels provide a biomimetic, nanofibrous network that is highly hydrated and stiff, presenting bioactive ligands on the fiber surface. Such hydrogels have been shown to promote cell adhesion, spreading, and proliferation, making them suitable for tissue regeneration and in vitro culture of various cell types (Zhou et al., 2009).

Safety And Hazards

Future Directions

Fmoc-Arg(Z)-OH has potential applications in the field of peptide synthesis. For instance, it has been used in the development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis . Additionally, it has been used in the creation of self-supporting hydrogels for potential biomedical applications .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFMYBVQTIUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139211107 | |

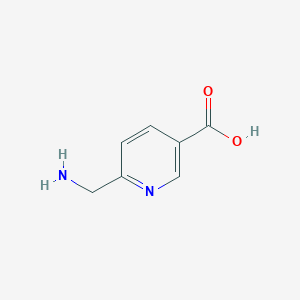

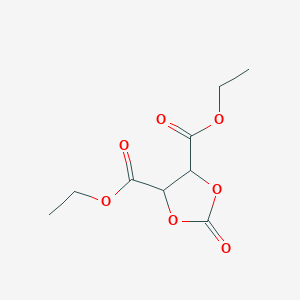

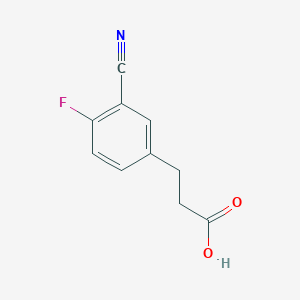

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)

![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)

![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)

![8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B1532646.png)